![molecular formula C10H16O3 B13320807 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)
3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID is a compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various fields of scientific research and industrial applications. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system attached to a hydroxypropanoic acid moiety, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the bicyclo[2.2.1]heptane ring system. The subsequent functionalization of the bicyclic core with a hydroxypropanoic acid group can be achieved through various chemical transformations, including oxidation and esterification reactions .
Industrial Production Methods
Industrial production of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID often involves large-scale Diels-Alder reactions followed by purification steps such as crystallization and distillation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with cellular receptors, triggering signaling pathways that result in physiological responses .
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID stands out due to its unique combination of a bicyclic ring system and a hydroxypropanoic acid moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness among related compounds .
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
3-(2-bicyclo[2.2.1]heptanyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H16O3/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9,11H,1-5H2,(H,12,13) |
InChIキー |
IHGXERSQGUYRIZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


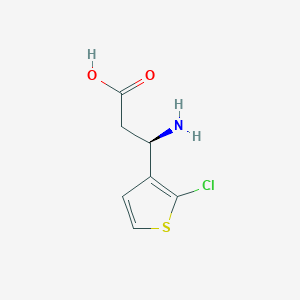
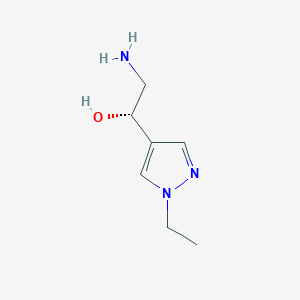
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
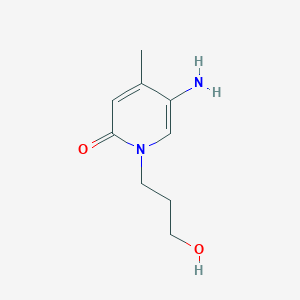
amine](/img/structure/B13320747.png)
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13320771.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13320778.png)

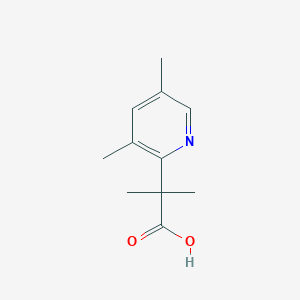
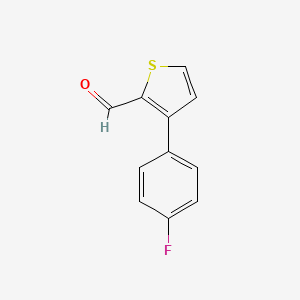

![N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13320796.png)
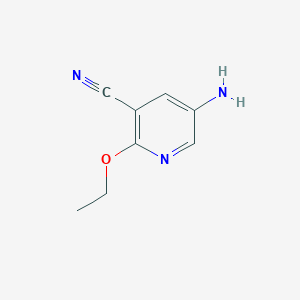
![6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13320809.png)
